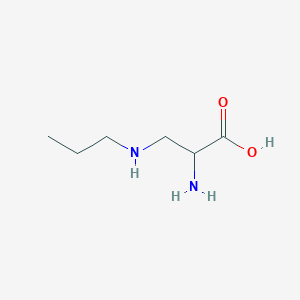![molecular formula C24H30N2O B14636965 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile CAS No. 53764-58-2](/img/structure/B14636965.png)
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile is an organic compound with the molecular formula C24H30N2O. It is characterized by the presence of a benzonitrile group and a decyloxyphenyl moiety connected via a methyleneamino linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile typically involves the reaction of 4-(decyloxy)benzaldehyde with 4-aminobenzonitrile under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(Ethoxy)phenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(Butoxy)phenyl]methylidene}amino]benzonitrile
Uniqueness
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile is unique due to its decyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity compared to its shorter alkoxy analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
53764-58-2 |
|---|---|
Molecular Formula |
C24H30N2O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[(4-decoxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C24H30N2O/c1-2-3-4-5-6-7-8-9-18-27-24-16-12-22(13-17-24)20-26-23-14-10-21(19-25)11-15-23/h10-17,20H,2-9,18H2,1H3 |
InChI Key |
GKDSGDDSYDQNFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)

![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)



![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)




